

Beth hydrochloride hydrate CAS number and molecular formula

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Compound of Interest		
Compound Name:	Beth hydrochloride hydrate	
Cat. No.:	B036912	Get Quote

An In-Depth Technical Guide to Bethanechol Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Bethanechol Chloride is a synthetic choline ester that functions as a selective muscarinic acetylcholine receptor (mAChR) agonist. It is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, resulting in a more prolonged duration of action. The hydrated form of Bethanechol chloride is often used in pharmaceutical preparations.

Identifier	Value
CAS Number	590-63-6[1][2][3][4][5][6]
Molecular Formula	C7H17CIN2O2[1][4][6]
Molecular Weight	196.68 g/mol [4][6]

Mechanism of Action and Signaling Pathways

Bethanechol chloride primarily exerts its effects by directly stimulating muscarinic receptors, with a notable selectivity for the M3 subtype, which is abundant in the smooth muscle of the



urinary bladder and gastrointestinal tract.[7][8] Activation of these receptors initiates a cascade of intracellular events that lead to smooth muscle contraction.

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that is coupled to the Gq signaling pathway.[9][10] Upon agonist binding, the following signaling cascade is initiated:

- Activation of Gq Protein: Bethanechol binding induces a conformational change in the M3 receptor, leading to the activation of the associated Gq protein.
- Phospholipase C (PLC) Activation: The activated alpha subunit of the Gq protein stimulates the enzyme phospholipase C.
- Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][11][12][13][14]
- Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 diffuses through the
 cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of
 stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with
 DAG, activates Protein Kinase C (PKC).
- Smooth Muscle Contraction: The elevated intracellular Ca²⁺ levels, in conjunction with calmodulin, activate myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

Bethanechol M3 Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the binding affinities and potencies of Bethanechol at various muscarinic receptor subtypes.



Receptor Subtype	Parameter	Value (μM)
M1	EC ₅₀	35[1]
M3	EC50	14.5[1]
M4	EC50	7[1]
M5	EC50	32[1]

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol outlines a general procedure for assessing the contractile effect of Bethanechol on isolated smooth muscle strips, such as from the bladder or intestine, using an organ bath setup.

Materials:

- Tissue: Freshly isolated smooth muscle tissue (e.g., from rabbit or rat bladder).
- Krebs-Henseleit Solution (or similar physiological salt solution): Typically contains (in mM):
 NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11. The
 solution should be continuously gassed with 95% O₂ and 5% CO₂ to maintain a physiological
 pH of ~7.4.
- Bethanechol Chloride Stock Solution: Prepared in distilled water or physiological salt solution.
- Organ Bath System: Comprising a heated (37°C) tissue chamber, a force-displacement transducer, an amplifier, and a data acquisition system.

Procedure:

Tissue Preparation:



- Excise the desired smooth muscle tissue and immediately place it in ice-cold, oxygenated physiological salt solution.
- Carefully dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 10 mm long and 2-3 mm wide).
- Mount the tissue strips vertically in the organ bath chambers, with one end attached to a fixed hook and the other to a force-displacement transducer.

· Equilibration:

- Allow the tissue to equilibrate in the organ bath for at least 60-90 minutes under a resting tension (e.g., 1-2 grams).
- During equilibration, wash the tissue with fresh, pre-warmed, and oxygenated physiological salt solution every 15-20 minutes.

Viability Check:

- After equilibration, contract the tissue with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to assess its viability.
- Wash the tissue and allow it to return to the baseline tension.

Cumulative Concentration-Response Curve:

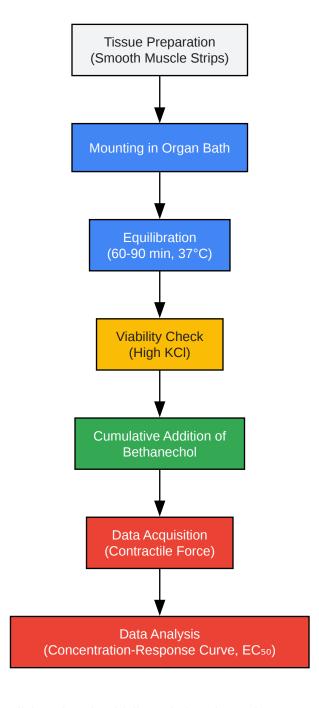
- Once a stable baseline is achieved, add Bethanechol to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau.
- Start with a low concentration (e.g., 10^{-9} M) and increase in logarithmic or semilogarithmic steps (e.g., 10^{-8} M, 10^{-7} M, etc.) until a maximal response is observed.

Data Analysis:

Record the contractile force generated at each concentration of Bethanechol.



- Normalize the responses as a percentage of the maximal contraction induced by Bethanechol or KCI.
- Plot the normalized response against the logarithm of the Bethanechol concentration to generate a concentration-response curve.
- Calculate the EC₅₀ value from the curve.



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In Vitro Organ Bath Experimental Workflow.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of Bethanechol for specific muscarinic receptor subtypes.

Materials:

- Receptor Source: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates).
- Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Bethanechol Chloride: As the unlabeled competitor.
- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- · Scintillation Cocktail.
- · Glass Fiber Filters.
- Filtration Manifold and Scintillation Counter.

Procedure:

- Membrane Preparation:
 - Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Assay Setup:



- In a 96-well plate, set up the following in triplicate:
 - Total Binding: Membrane preparation, radioligand, and assay buffer.
 - Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled antagonist (e.g., atropine).
 - Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Bethanechol.

Incubation:

 Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

Filtration:

- Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer.

· Counting:

 Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the Bethanechol concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Bethanechol that inhibits 50% of the specific radioligand binding).



Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Models of Urinary Retention

Animal models are crucial for evaluating the in vivo efficacy of Bethanechol. A common model involves inducing urinary retention in rodents, followed by treatment with Bethanechol to assess its effects on bladder emptying.

Example Protocol (Rat Model):

- Animal Model:
 - Use adult female Sprague-Dawley rats.
 - Urinary retention can be induced surgically (e.g., by partial urethral obstruction) or pharmacologically (e.g., by systemic administration of drugs that inhibit bladder contractility).
- Bethanechol Administration:
 - Prepare a sterile solution of Bethanechol chloride in saline.
 - Administer Bethanechol via an appropriate route, such as subcutaneous or intraperitoneal injection. Dosages will need to be optimized based on the specific model and research question.
- Outcome Measures:
 - Micturition Studies: Place the animals in metabolic cages and measure the volume and frequency of urination over a set period.
 - Cystometry: Anesthetize the animals and insert a catheter into the bladder to measure intravesical pressure during filling and voiding. This allows for the assessment of bladder capacity, voiding pressure, and residual volume.
- Data Analysis:



- Compare the urinary output and cystometric parameters between Bethanechol-treated and control (vehicle-treated) animals.
- Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific research needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

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